molecular formula C17H19NO2 B12893406 N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide CAS No. 62187-61-5

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide

Cat. No.: B12893406
CAS No.: 62187-61-5
M. Wt: 269.34 g/mol
InChI Key: DJZSKVOPHVOCDL-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a phenyl group and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of cyclopentanecarboxylic acid with appropriate amines under dehydrating conditions to form the amide bond.

    Methylation: The final step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan and phenyl derivatives.

Scientific Research Applications

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(5-phenylfuran-2-yl)methanamine
  • N-Methyl-N-(5-phenylfuran-2-yl)propan-2-amine
  • N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanamine

Uniqueness

N-Methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a furan ring, phenyl group, and cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

62187-61-5

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-methyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C17H19NO2/c1-18(17(19)14-9-5-6-10-14)16-12-11-15(20-16)13-7-3-2-4-8-13/h2-4,7-8,11-12,14H,5-6,9-10H2,1H3

InChI Key

DJZSKVOPHVOCDL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(O1)C2=CC=CC=C2)C(=O)C3CCCC3

Origin of Product

United States

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